Cas no 1467081-78-2 (Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate)

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a specialized pyrimidine derivative with applications in pharmaceutical and organic synthesis. Its key structural features include a tert-butyl ester group and a dihydropyrimidinone core, which enhance its stability and reactivity in synthetic pathways. This compound serves as a versatile intermediate for the preparation of heterocyclic compounds, particularly in the development of nucleoside analogs and enzyme inhibitors. The presence of both amino and carbonyl functionalities allows for selective modifications, making it valuable for medicinal chemistry research. Its high purity and well-defined structure ensure consistent performance in complex synthetic routes.
Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate structure
1467081-78-2 structure
商品名:Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
CAS番号:1467081-78-2
MF:C11H17N3O3
メガワット:239.270982503891
CID:5654976
PubChem ID:165904146

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
    • EN300-27724093
    • 1467081-78-2
    • Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
    • インチ: 1S/C11H17N3O3/c1-6-7(9(16)14-10(12)13-6)5-8(15)17-11(2,3)4/h5H2,1-4H3,(H3,12,13,14,16)
    • InChIKey: WLMPRPWVBXZUIG-UHFFFAOYSA-N
    • ほほえんだ: O(C(CC1C(NC(N)=NC=1C)=O)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 239.12699141g/mol
  • どういたいしつりょう: 239.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 416
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.8Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.1

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27724093-0.05g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
0.05g
$455.0 2025-03-20
Enamine
EN300-27724093-1.0g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
1.0g
$541.0 2025-03-20
Enamine
EN300-27724093-0.1g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
0.1g
$476.0 2025-03-20
Enamine
EN300-27724093-0.5g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
0.5g
$520.0 2025-03-20
Enamine
EN300-27724093-10.0g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
10.0g
$2331.0 2025-03-20
Enamine
EN300-27724093-5g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2
5g
$1572.0 2023-09-10
Enamine
EN300-27724093-1g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2
1g
$541.0 2023-09-10
Enamine
EN300-27724093-0.25g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
0.25g
$498.0 2025-03-20
Enamine
EN300-27724093-2.5g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
2.5g
$1063.0 2025-03-20
Enamine
EN300-27724093-5.0g
tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
1467081-78-2 95.0%
5.0g
$1572.0 2025-03-20

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 関連文献

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetateに関する追加情報

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate: A Key Intermediate in Modern Pharmaceutical Synthesis

Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, with the CAS number 1467081-78-2, is a significant compound in the realm of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those belonging to the pyrimidine class. Pyrimidines are fundamental heterocyclic structures that play a pivotal role in the development of drugs targeting a wide range of therapeutic areas, including oncology, antiviral treatments, and immunomodulation.

The molecular structure of Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate features a pyrimidine core substituted with an amino group at the 2-position, a methyl group at the 4-position, and an oxo group at the 6-position. The presence of these functional groups makes it a versatile building block for further chemical modifications. The tert-butyl acetoate moiety at the 2-position provides a stable handle for further functionalization, allowing chemists to introduce additional pharmacophores or linkages necessary for drug development.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. The compound 1467081-78-2 has garnered attention due to its potential applications in synthesizing small-molecule inhibitors that target specific enzymes or receptors involved in disease pathways. For instance, studies have demonstrated its utility in creating analogs of nucleoside analogs used in antiviral therapies. The ability to modify the pyrimidine scaffold while maintaining its core bioactivity makes this intermediate invaluable for medicinal chemists.

The synthesis of Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the condensation of urea derivatives with β-ketoesters under acidic conditions to form the pyrimidine ring system. Subsequent functionalization steps, such as alkylation and acylation, are employed to introduce the desired substituents. The tert-butyl group is particularly advantageous as it enhances the solubility and stability of intermediates during subsequent synthetic steps.

One of the most compelling aspects of 1467081-78-2 is its role in the development of targeted therapies for cancer. Pyrimidine-based inhibitors have shown promise in disrupting key signaling pathways involved in tumor growth and progression. Researchers have leveraged this compound to design molecules that selectively inhibit enzymes like thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells such as cancer cells. By fine-tuning the structure of these inhibitors, scientists aim to improve their potency and selectivity while minimizing off-target effects.

The pharmaceutical industry has also explored the use of Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate in creating novel antiviral agents. The structural framework of pyrimidines closely mimics natural nucleobases, making them ideal candidates for interfering with viral replication cycles. Recent studies have highlighted its incorporation into nucleoside analogs that inhibit viral polymerases by mimicking natural substrates but ultimately terminating chain elongation. This approach has been particularly effective against RNA viruses, where pyrimidine-based inhibitors can disrupt critical steps in viral genome replication.

The versatility of 1467081-78-2 extends beyond oncology and antiviral applications. It has been utilized in immunomodulatory drug development, where pyrimidine derivatives modulate immune responses by interacting with various receptors and signaling pathways. For example, some researchers have investigated its potential as an immunostimulant or an immunosuppressant depending on the specific modifications made to its structure. These applications underscore the broad therapeutic potential of this intermediate in addressing diverse medical conditions.

In conclusion, Tert-butyl 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (CAS no. 1467081-78-2) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new biological targets and mechanisms, this compound will undoubtedly remain at the forefront of drug discovery efforts across multiple therapeutic areas.

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